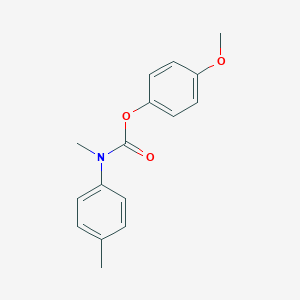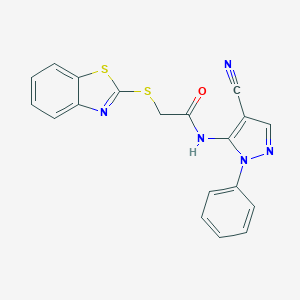
4-Methoxyphenyl methyl(p-tolyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methoxyphenyl methyl(p-tolyl)carbamate” is an organic compound and the simplest ester of carbamic acid . It has a molecular formula of C16H17NO3 .
Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl methyl(p-tolyl)carbamate” has been analyzed using various techniques . The compound has a molecular weight of 271.311 Da and a monoisotopic mass of 271.120850 Da .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methoxyphenyl methyl(p-tolyl)carbamate” are not detailed in the retrieved information, related compounds have been studied. For example, N-methyl carbamates are widely used as insecticides and exhibit anticholinesterase activity without a cumulative effect .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a flash point of 196.6±28.7 °C . It also has a molar refractivity of 78.3±0.3 cm3 .Scientific Research Applications
Asymmetric Synthesis
4-Methoxyphenyl methyl(p-tolyl)carbamate: is utilized in asymmetric synthesis, where it can help control chemo-, regio-, and stereoselectivities. This compound is particularly useful in π-stacking interaction-controlled asymmetric synthesis, which is crucial for creating chiral molecules with high enantiomeric purity .
Catalysis
In catalytic processes, this carbamate can be involved in the reductive carbonylation of nitrobenzene, acting as a ligand to support rhodium (I) complexes. This application is significant in the production of aniline derivatives, which are valuable in pharmaceutical and dye industries .
Antigen Formation
The compound has been reported to react with human serum albumin to form antigens. These antigens are instrumental in detecting IgE antibodies in individuals hypersensitive to toluene diisocyanate, which is a critical application in occupational health .
Host-Guest Chemistry
Due to its structural properties, 4-Methoxyphenyl methyl(p-tolyl)carbamate can be used in host-guest chemistry to stabilize complexation in host-guest systems. This is essential for understanding molecular recognition and designing novel drug delivery systems .
Material Science
In material science, the compound’s ability to form stable π-stacking interactions makes it a candidate for developing new materials with specific optical or electronic properties. These materials can be used in various applications, including sensors and organic semiconductors .
Biological Macromolecule Stabilization
The compound plays a role in stabilizing biological macromolecules like DNA and proteins. Its π-stacking interactions help maintain the helical structures of DNA and the tertiary structures of proteins, which is vital for biological functions and biotechnological applications .
Computational Chemistry
4-Methoxyphenyl methyl(p-tolyl)carbamate: is also significant in computational chemistry, where its crystal structure and properties can be studied using DFT and HF modeling techniques. This helps in predicting the behavior of the compound in various chemical environments and designing new compounds with desired properties .
Pharmaceutical Development
Lastly, the compound’s structural features and reactivity make it a valuable intermediate in pharmaceutical development. It can be used to synthesize a wide range of pharmacologically active molecules, particularly those requiring specific stereochemistry for their activity .
properties
IUPAC Name |
(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZEBWZCWPDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl methyl(p-tolyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500118.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500119.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![Benzyl 8-(2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B500124.png)
![N,N-dimethyl-3-[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B500125.png)
![diethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500126.png)
![N-({[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B500128.png)
![N-methyl-N'-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}urea](/img/structure/B500129.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)
![Ethyl 5-(4-chloroanilino)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500138.png)
![Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500140.png)